3-(2-Fluorophenyl)propan-1-amine
Overview
Description
3-(2-Fluorophenyl)propan-1-amine: is an organic compound with the molecular formula C9H12FN It is a derivative of phenylpropanamine, where a fluorine atom is substituted at the ortho position of the phenyl ring
Scientific Research Applications
Chemistry: 3-(2-Fluorophenyl)propan-1-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems due to its structural similarity to amphetamines.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of complex molecules.
Safety and Hazards
Mechanism of Action
Target of Action
3-(2-Fluorophenyl)propan-1-amine, also known as 3-Fluoroamphetamine (3-FA), is a stimulant drug from the amphetamine family . The primary targets of 3-FA are monoamine transporters, specifically dopamine and norepinephrine transporters . These transporters play a crucial role in regulating the concentration of monoamines in the synaptic cleft, thereby modulating neurotransmission .
Mode of Action
3-FA acts as a monoamine releaser, with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin . It binds to the monoamine transporters and induces the release of these neurotransmitters into the synaptic cleft . This results in increased neurotransmission and stimulation of the post-synaptic neurons .
Biochemical Pathways
The increased levels of dopamine and norepinephrine in the synaptic cleft can stimulate various downstream pathways. Dopamine is involved in reward, motivation, and motor control, while norepinephrine plays a role in attention and arousal
Pharmacokinetics
The onset of action of 3-FA is reported to be between 20 to 60 minutes . It has an elimination half-life of approximately 90 minutes, indicating that it is rapidly metabolized and excreted . The duration of action is typically 2 to 3 hours . 3-FA is a good candidate for transdermal infusion since it is a relatively small molecule with a low melting point, has a weak basicity (pH of 9.97) and is moderately lipophilic . These properties make it easier to get through the stratum corneum, which is the lipid-rich outermost barrier of the skin .
Result of Action
The release of dopamine and norepinephrine by 3-FA can lead to increased arousal, motivation, and attention . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide (PBr3).
Amination: Finally, the bromide is reacted with ammonia or an amine to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of more efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluorophenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropanamines.
Comparison with Similar Compounds
3-Fluoroamphetamine (3-FA): Similar in structure but with a different substitution pattern on the phenyl ring.
2-Fluoroamphetamine (2-FA): Another fluorinated amphetamine derivative with different pharmacological properties.
4-Fluoroamphetamine (4-FA): A fluorinated amphetamine with a fluorine atom at the para position.
Uniqueness: 3-(2-Fluorophenyl)propan-1-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its ortho-fluorine substitution provides distinct steric and electronic effects compared to other fluorinated amphetamines.
Properties
IUPAC Name |
3-(2-fluorophenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVQQTKPOFRHHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91319-62-9 | |
Record name | 3-(2-fluorophenyl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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